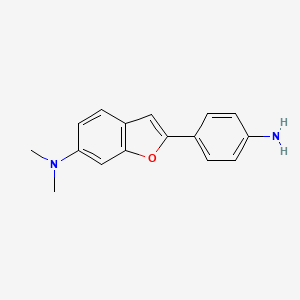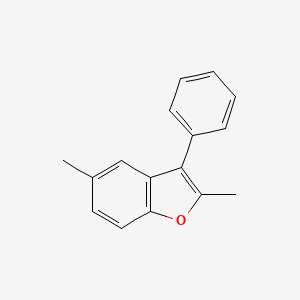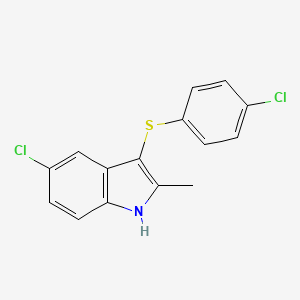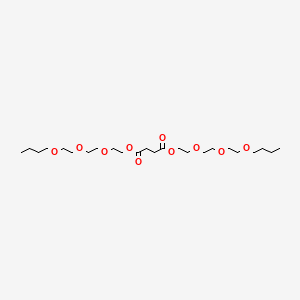
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate is an organic compound with the molecular formula C24H46O10. It is a diester of succinic acid and is known for its unique chemical structure, which includes multiple ether linkages. This compound is used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate can be synthesized through the esterification of succinic acid with 2-(2-(2-butoxyethoxy)ethoxy)ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the esterification reaction, and the product is subsequently purified using industrial distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of succinic acid and 2-(2-(2-butoxyethoxy)ethoxy)ethanol.
Oxidation: The ether linkages can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Succinic acid and 2-(2-(2-butoxyethoxy)ethoxy)ethanol.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate involves its interaction with molecular targets through its ester and ether functional groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, allowing the compound to interact with various biological molecules. The pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-(2-butoxyethoxy)ethyl) adipate: Similar structure but with adipic acid instead of succinic acid.
Bis(2-ethylhexyl) adipate: Another ester of adipic acid with different alcohol groups.
Dioctyl phthalate: A commonly used plasticizer with a different chemical structure.
Uniqueness
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate is unique due to its multiple ether linkages, which provide flexibility and compatibility with various polymers. This makes it particularly useful as a plasticizer in the production of flexible plastics .
Propriétés
Numéro CAS |
65520-45-8 |
|---|---|
Formule moléculaire |
C24H46O10 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] butanedioate |
InChI |
InChI=1S/C24H46O10/c1-3-5-9-27-11-13-29-15-17-31-19-21-33-23(25)7-8-24(26)34-22-20-32-18-16-30-14-12-28-10-6-4-2/h3-22H2,1-2H3 |
Clé InChI |
POSOSGFICGBKPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



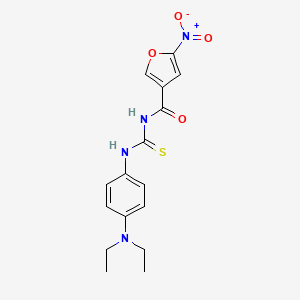
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)

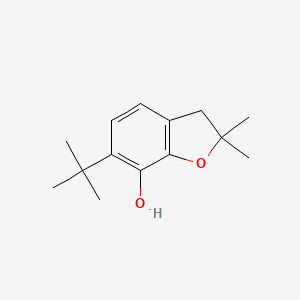
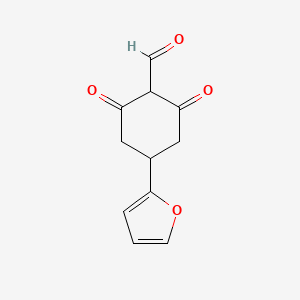
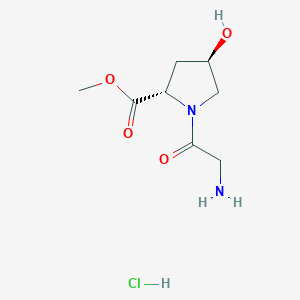
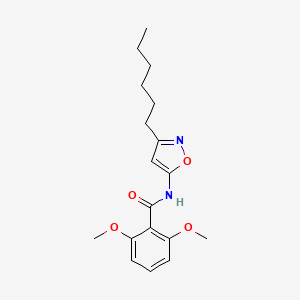
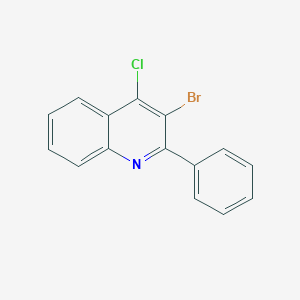
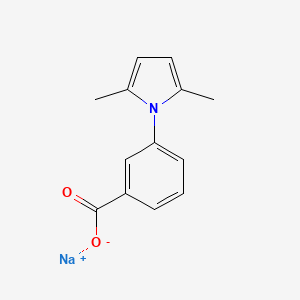
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
